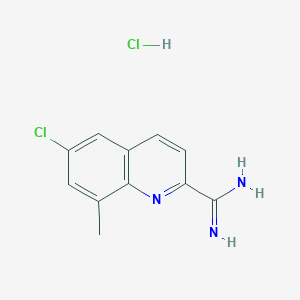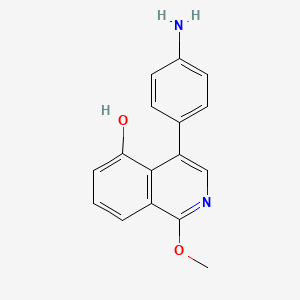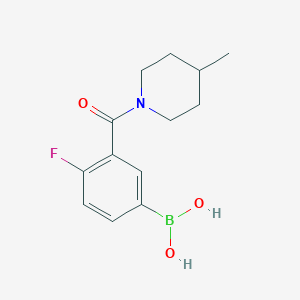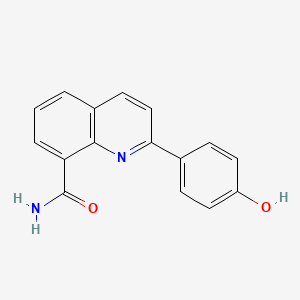
2-(4-Hydroxyphenyl)quinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxyphenyl)quinoline-8-carboxamide is a compound that belongs to the quinoline-carboxamide family. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structure of this compound consists of a quinoline ring system with a hydroxyphenyl group at the 2-position and a carboxamide group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxyphenyl)quinoline-8-carboxamide can be achieved through several methods. One common approach involves the condensation of 4-hydroxyaniline with 2-chloroquinoline-8-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Hydroxyphenyl)quinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Exhibits significant anticancer activity by inhibiting protein kinases involved in cell proliferation.
Medicine: Potential therapeutic agent for treating cancer and inflammatory diseases.
Industry: Utilized in the development of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)quinoline-8-carboxamide involves the inhibition of specific protein kinases that regulate cell survival and proliferation. By binding to the active site of these kinases, the compound disrupts their function, leading to the induction of apoptosis in cancer cells. The molecular targets include kinases such as Pim-1, which are overexpressed in various cancers.
Comparison with Similar Compounds
4-Hydroxyquinoline-2-carboxamide: Similar structure but with the hydroxy group at the 4-position.
2-Phenylquinoline-8-carboxamide: Lacks the hydroxy group, affecting its biological activity.
8-Hydroxyquinoline-2-carboxamide: Hydroxy group at the 8-position, different biological properties.
Uniqueness: 2-(4-Hydroxyphenyl)quinoline-8-carboxamide is unique due to the presence of both the hydroxyphenyl and carboxamide groups, which contribute to its potent biological activities. The specific positioning of these groups enhances its ability to interact with molecular targets, making it a promising candidate for therapeutic applications.
Properties
CAS No. |
655222-51-8 |
|---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)quinoline-8-carboxamide |
InChI |
InChI=1S/C16H12N2O2/c17-16(20)13-3-1-2-11-6-9-14(18-15(11)13)10-4-7-12(19)8-5-10/h1-9,19H,(H2,17,20) |
InChI Key |
MVFNSGKRFGVXAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)N)N=C(C=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


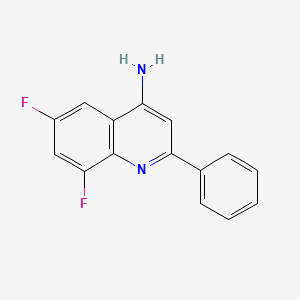
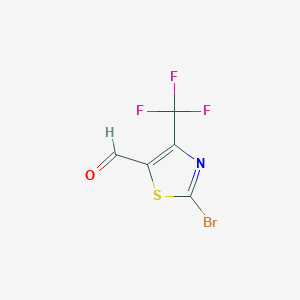
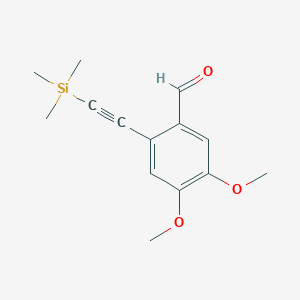
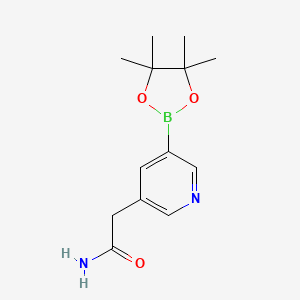

![N,N,1-Trimethyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carboxamide](/img/structure/B11856516.png)
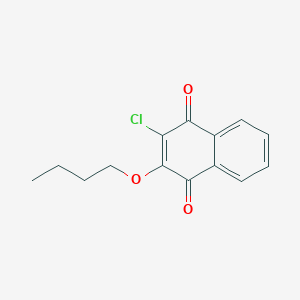
![6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11856531.png)
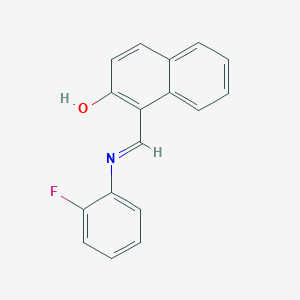
![7-Bromo-2,3-dihydropyrano[4,3,2-de]quinolin-5(6H)-one](/img/structure/B11856546.png)
![(3-Methoxyphenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11856548.png)
